

Biological Targets of Dasatinib in vitro

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Compound of Interest

Compound Name: QPP-I-6

Cat. No.: B15577540

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Dasatinib is a potent inhibitor of a range of tyrosine kinases. Its primary targets include the BCR-ABL fusion protein, SRC family kinases (SRC, LCK, YES, FYN), c-KIT, EPHA2, and PDGFR β .

Quantitative Inhibition Data

The inhibitory activity of Dasatinib against its key targets has been quantified in numerous in vitro studies. The half-maximal inhibitory concentration (IC₅₀) and the inhibitory constant (K_i) are common metrics used to express the potency of an inhibitor. The following table summarizes key quantitative data for Dasatinib against some of its primary biological targets.

| Target Kinase | IC ₅₀ (nM) | K _i (nM) | Assay Type | Reference |
|---------------|-----------------------|---------------------|--------------|-----------|
| BCR-ABL | <1 | 0.6 | Cell-based | [1] |
| SRC | 0.5 | 0.28 | Kinase Assay | [1] |
| LCK | 1.1 | - | Kinase Assay | [1] |
| c-KIT | 12 | 5 | Cell-based | |
| PDGFR β | 28 | 15 | Kinase Assay | |
| EPHA2 | 15 | - | Cell-based | |

Note: IC₅₀ and K_i values can vary between different studies and assay conditions (e.g., ATP concentration in kinase assays). The data presented here are representative values from published literature.

Experimental Protocols

The determination of the in vitro biological targets of a compound like Dasatinib involves a variety of established experimental protocols. Below are detailed methodologies for key experiments.

Kinase Inhibition Assay (Biochemical)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Objective: To determine the IC₅₀ or K_i of an inhibitor against a specific kinase.

Materials:

- Purified recombinant kinase (e.g., ABL, SRC)
- Kinase-specific substrate peptide (e.g., a synthetic peptide with a tyrosine residue for phosphorylation)
- Adenosine triphosphate (ATP), often radiolabeled ($[\gamma\text{-}^{32}\text{P}]\text{ATP}$ or $[\gamma\text{-}^{33}\text{P}]\text{ATP}$) or a universal kinase assay kit using fluorescence.
- Inhibitor compound (Dasatinib) at various concentrations.
- Assay buffer (containing MgCl₂, MnCl₂, DTT, etc.)
- 96-well or 384-well assay plates.
- Scintillation counter or fluorescence plate reader.

Procedure:

- Prepare serial dilutions of the inhibitor (Dasatinib) in the assay buffer.
- In the wells of the assay plate, add the purified kinase, the substrate peptide, and the inhibitor at different concentrations.
- Initiate the kinase reaction by adding ATP.

- Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes).
- Stop the reaction (e.g., by adding a stop solution like EDTA or by spotting the reaction mixture onto a phosphocellulose membrane).
- Quantify the amount of phosphorylated substrate. For radiolabeled ATP, this is done by measuring the incorporated radioactivity using a scintillation counter. For fluorescence-based assays, the signal is read on a plate reader.
- Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.
- Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve. The K_i can be calculated from the IC₅₀ using the Cheng-Prusoff equation, especially for competitive inhibitors.^[2]

Cell-Based Inhibition Assay (Cellular)

This assay measures the effect of an inhibitor on a specific signaling pathway within a cellular context.

Objective: To determine the cellular potency (IC₅₀) of an inhibitor by measuring the inhibition of phosphorylation of a downstream target.

Materials:

- A cell line that expresses the target kinase and its downstream signaling components (e.g., Ba/F3 cells engineered to express BCR-ABL).
- Cell culture medium and supplements.
- Inhibitor compound (Dasatinib) at various concentrations.
- Antibodies specific for the phosphorylated and total forms of the target protein (e.g., anti-phospho-STAT5 and anti-total-STAT5).
- Western blotting or ELISA reagents.

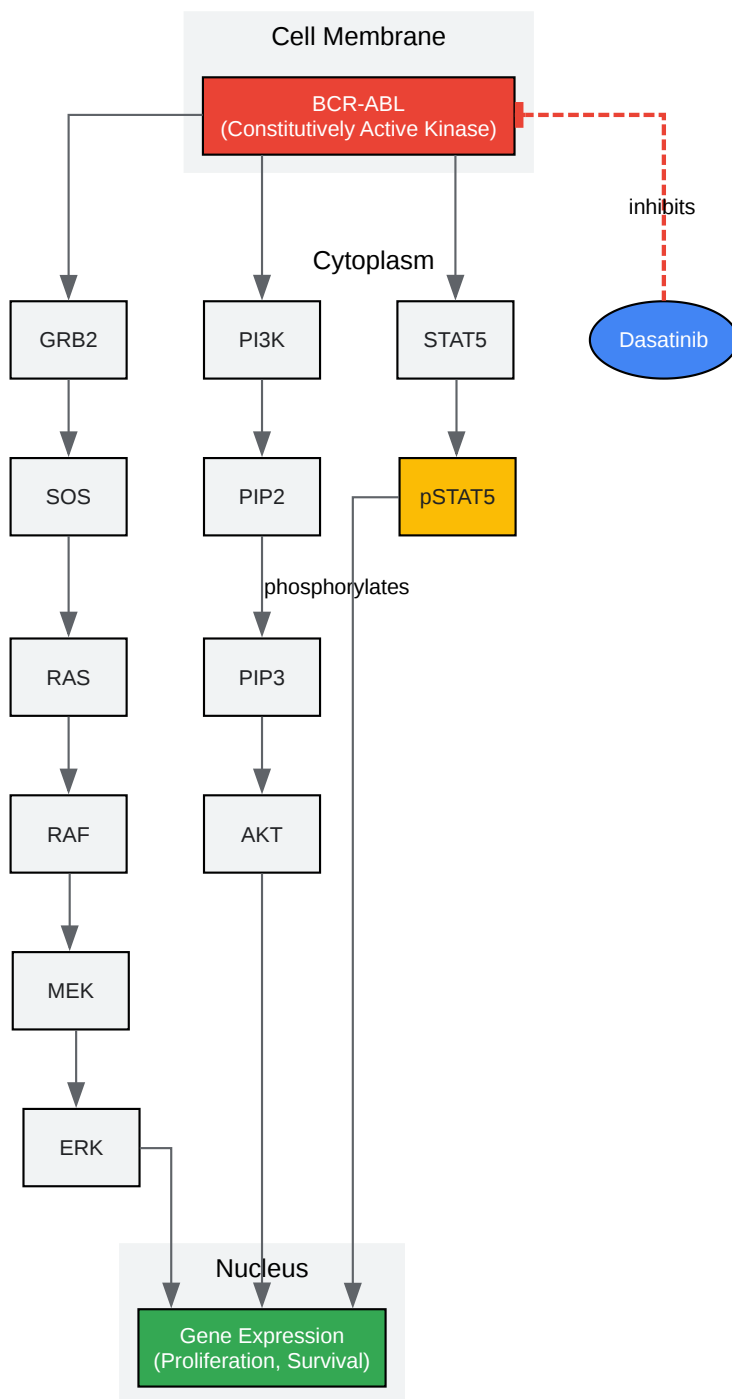
Procedure:

- Seed the cells in a multi-well plate and allow them to adhere or grow to a suitable density.
- Treat the cells with a range of concentrations of the inhibitor (Dasatinib) for a specific duration.
- Lyse the cells to extract the proteins.
- Determine the protein concentration in each lysate to ensure equal loading.
- Analyze the phosphorylation status of the downstream target protein using Western blotting or ELISA.
 - Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with specific primary and secondary antibodies.
 - ELISA: Use a sandwich ELISA format with a capture antibody for the total protein and a detection antibody for the phosphorylated form.
- Quantify the band intensity (Western blot) or the colorimetric/fluorometric signal (ELISA).
- Calculate the percentage of inhibition of phosphorylation for each inhibitor concentration relative to the untreated control.
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value.

Signaling Pathways and Experimental Workflows

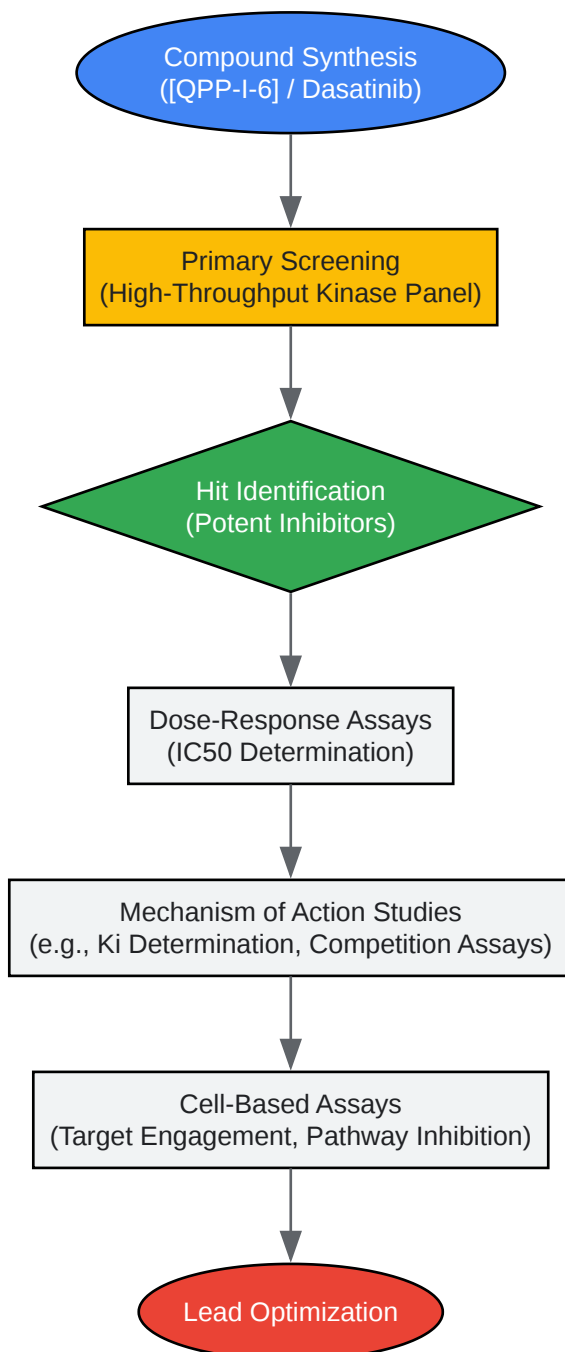
The following diagrams illustrate the key signaling pathways affected by Dasatinib and a typical experimental workflow for its characterization.

Dasatinib Inhibition of BCR-ABL Signaling Pathway

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Caption: Dasatinib inhibits the constitutively active BCR-ABL kinase, blocking downstream signaling pathways like RAS/MAPK, PI3K/AKT, and JAK/STAT, which are crucial for cell proliferation and survival in CML.

Experimental Workflow for Kinase Inhibitor Profiling



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Caption: A typical workflow for characterizing a kinase inhibitor, from initial high-throughput screening to detailed mechanism of action studies and lead optimization.

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References

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